5-Acetohydroximoylindane

描述

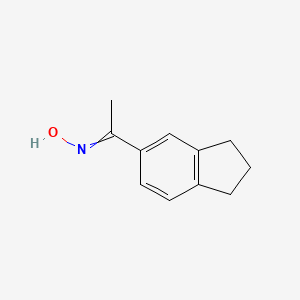

5-Acetohydroximoylindane is a specialized organic compound characterized by an indane backbone substituted with an acetohydroximoyl functional group. Indane derivatives are bicyclic aromatic systems widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The acetohydroximoyl group (-NH-O-CO-CH₃) introduces unique reactivity, particularly in coordination chemistry and as a precursor for heterocyclic synthesis.

属性

IUPAC Name |

N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQPZHZGJWHZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385014 | |

| Record name | 5-ACETOHYDROXIMOYLINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36795-33-2 | |

| Record name | 5-ACETOHYDROXIMOYLINDANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetohydroximoylindane typically involves the reaction of indane derivatives with hydroxylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: 5-Acetohydroximoylindane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes and other oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Halogens, alkyl halides; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

科学研究应用

5-Acetohydroximoylindane has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 5-Acetohydroximoylindane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, altering cellular signaling pathways, and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize 5-Acetohydroximoylindane, comparisons are drawn with analogous indane derivatives and acetohydroximoyl-containing compounds. Key differences in reactivity, stability, and applications are highlighted below.

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Analysis

Reactivity: this compound’s hydroximoyl group enables metal chelation and participation in cycloaddition reactions, akin to other hydroximoyl derivatives. However, its discontinued status suggests challenges in synthesis or scalability compared to stable analogs like 5-aminoindane . Thiophene derivatives (e.g., Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) exhibit higher air sensitivity but broader utility in polymer chemistry, contrasting with this compound’s niche applications .

生物活性

5-Acetohydroximoylindane is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including its cytotoxic effects, antioxidant properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is derived from indane, a bicyclic organic compound. Its structure includes an acetohydroxamic acid moiety, which is known for its interaction with various biological targets. The compound's unique structure may contribute to its diverse biological activities.

Cytotoxic Activity

Mechanisms of Action

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms through which it exerts these effects include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

Case Studies and Experimental Findings

- Study on Leukemic Cells : In a study assessing the effects of various compounds on leukemic cell lines (K562, EoL-1, and KG-1a), this compound demonstrated significant cytotoxicity. The IC50 values were determined using the MTT assay, with results indicating effective inhibition of cell growth at low concentrations .

- Comparison with Other Compounds : When compared to other known anticancer agents like resveratrol and quercetin, this compound showed comparable or superior cytotoxic effects in certain contexts, particularly in inhibiting cell migration and proliferation .

Antioxidant Properties

Antioxidant activity is another important aspect of this compound's biological profile. Research has demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.

- Assays Used : The antioxidant capacity was evaluated using assays such as DPPH and ABTS, which measure the ability of a compound to donate electrons or hydrogen atoms to neutralize free radicals.

- Results : this compound exhibited significant antioxidant activity, suggesting its potential role in protecting cells from oxidative damage .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Inflammation is a critical factor in many diseases, including cancer.

- Cytokine Inhibition : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory conditions .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。